molecular formula C13H17ClN4O B2403254 N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride CAS No. 1837554-59-2

N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride

Cat. No.: B2403254
CAS No.: 1837554-59-2
M. Wt: 280.76
InChI Key: GNJQVLAQYXYGHQ-UHFFFAOYSA-N
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Description

“N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride” is a third-generation, small-molecule, calcitonin gene-related peptide (CGRP) receptor antagonist . It’s being developed by Pfizer, under a license from Bristol-Myers Squibb, for the prevention and treatment of chronic and episodic migraine .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are part of the compound , has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

CGRP Receptor Antagonism

N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride is mentioned in the context of developing potent calcitonin gene-related peptide (CGRP) receptor antagonists. A particular compound closely related to this compound is highlighted for its economical and stereoselective synthesis, indicating its potential use in treating conditions related to CGRP, such as migraines (Cann et al., 2012).

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

N-Substituted indazole-3-carboxamide derivatives, including structures similar to this compound, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This suggests their potential application in the treatment of diseases where PARP-1 is implicated, such as certain cancers (Patel et al., 2012).

Cannabinoid Receptor Antagonism

This compound has been studied in relation to cannabinoid receptors. Specifically, certain derivatives have been investigated for their agonistic and antagonistic activities towards cannabinoid receptors CB1 and CB2. This research highlights the compound's potential utility in modulating cannabinoid receptor activity, possibly contributing to treatments for disorders related to these receptors (Dimmito et al., 2019).

Safety and Hazards

The safety of treating more than 8 migraines with “N-(1H-Indazol-5-yl)piperidine-3-carboxamide;hydrochloride” over a 30-day period has not been established . As with any drug, it’s important to use it under the guidance of a healthcare professional to minimize potential risks and side effects.

Properties

IUPAC Name

N-(1H-indazol-5-yl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.ClH/c18-13(9-2-1-5-14-7-9)16-11-3-4-12-10(6-11)8-15-17-12;/h3-4,6,8-9,14H,1-2,5,7H2,(H,15,17)(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJQVLAQYXYGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC3=C(C=C2)NN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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